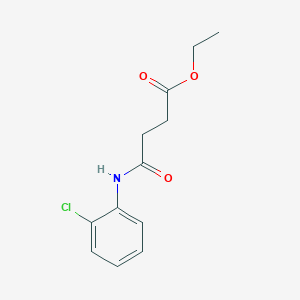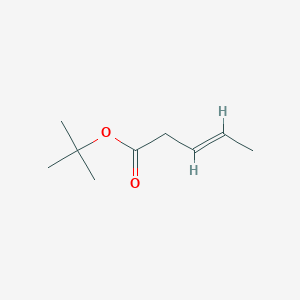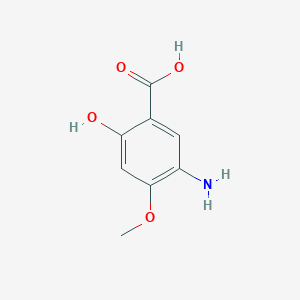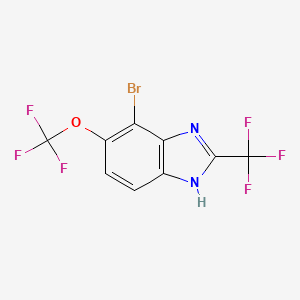
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of trifluoromethoxy and trifluoromethyl groups: These groups can be introduced using trifluoromethoxy and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethoxybenzene under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide may yield a methoxy-substituted benzimidazole derivative.
科学的研究の応用
Medicinal chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Agriculture: The compound could be used in the development of agrochemicals such as herbicides or fungicides.
Material science: It may be used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group.
5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the bromine atom.
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole makes it unique. These groups can significantly influence the compound’s chemical properties, such as lipophilicity, electronic effects, and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C9H3BrF6N2O |
|---|---|
分子量 |
349.03 g/mol |
IUPAC名 |
4-bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3BrF6N2O/c10-5-4(19-9(14,15)16)2-1-3-6(5)18-7(17-3)8(11,12)13/h1-2H,(H,17,18) |
InChIキー |
WCTQWCVBRWTTCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


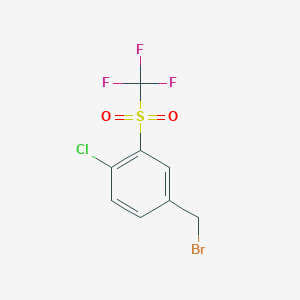
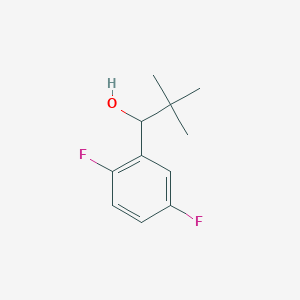
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)

![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
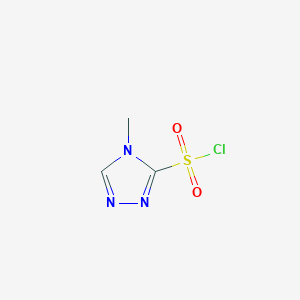
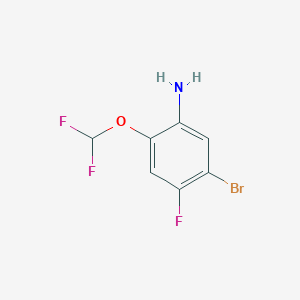

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
